molecular formula C14H20BrNO2S B602845 [(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine CAS No. 1095882-53-3

[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B602845
CAS No.: 1095882-53-3
M. Wt: 346.29g/mol
InChI Key: SRPWEBYHDXZCKS-UHFFFAOYSA-N
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Description

[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine is an organic compound that features a sulfonyl group attached to a cyclohexylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonyl groups.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclohexylmethylamine moiety may also interact with hydrophobic regions of target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzenesulfonyl chloride
  • Cyclohexylmethylamine
  • 4-Bromo-3-methylphenylsulfonamide

Uniqueness

[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine is unique due to the combination of its sulfonyl group and cyclohexylmethylamine moiety. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.

Properties

CAS No.

1095882-53-3

Molecular Formula

C14H20BrNO2S

Molecular Weight

346.29g/mol

IUPAC Name

4-bromo-N-cyclohexyl-N,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H20BrNO2S/c1-11-10-13(8-9-14(11)15)19(17,18)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3

InChI Key

SRPWEBYHDXZCKS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)Br

Origin of Product

United States

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